molecular formula C28H31N5O B11622098 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11622098
M. Wt: 453.6 g/mol
InChI Key: AKTDJTNBHMCMIV-UHFFFAOYSA-N
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Description

1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a pharmacological agent, given its structural similarity to known bioactive molecules.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial activity, is ongoing.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H31N5O

Molecular Weight

453.6 g/mol

IUPAC Name

1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H31N5O/c1-4-23-20(3)24(18-29)27-30-25-8-6-7-9-26(25)33(27)28(23)32-16-14-31(15-17-32)19-21-10-12-22(13-11-21)34-5-2/h6-13H,4-5,14-17,19H2,1-3H3

InChI Key

AKTDJTNBHMCMIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)OCC

Origin of Product

United States

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